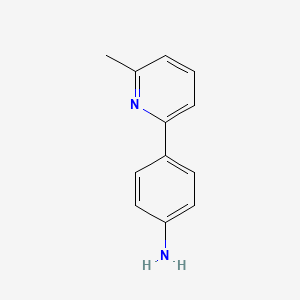

4-(6-Methyl-2-Pyridyl)aniline

Description

Significance of Pyridyl-Aniline Scaffolds in Organic Chemistry

Pyridyl-aniline scaffolds are a class of compounds that incorporate both a pyridine (B92270) and an aniline (B41778) ring system. This combination of a six-membered aromatic heterocycle containing a nitrogen atom and an amino-substituted benzene (B151609) ring gives rise to a range of valuable chemical properties and applications.

The pyridine moiety, with its nitrogen atom, can act as a ligand, readily coordinating with metal ions. This characteristic is fundamental to its use in catalysis, where pyridyl-aniline derivatives can form stable complexes with transition metals like ruthenium, rhodium, and palladium. rsc.orgacs.orgarabjchem.org These metal complexes have shown efficacy as catalysts in a variety of organic transformations, including C-H bond activation, olefination, and polymerization reactions. nih.gov The electronic properties of the pyridine ring can be tuned by the presence and position of substituents, which in turn influences the catalytic activity of the resulting metal complex. arabjchem.org

Furthermore, the aniline portion of the scaffold provides a reactive site for a multitude of chemical modifications. The amino group can be readily functionalized, allowing for the synthesis of a diverse array of derivatives. rsc.orgnih.gov This versatility makes pyridyl-aniline scaffolds important intermediates in the construction of more complex molecules with specific desired properties. smolecule.com In medicinal chemistry, for instance, these scaffolds are recognized for their potential in drug discovery, with derivatives being investigated for various therapeutic applications. rsc.orgnih.gov The ability to easily modify the aniline ring allows for the systematic exploration of structure-activity relationships.

The combination of the electron-withdrawing nature of the pyridine ring and the electron-donating potential of the aniline ring creates a unique electronic environment within the molecule. This push-pull electronic effect can influence the molecule's reactivity, photophysical properties, and biological activity. nih.govmdpi.com

Overview of Research Trajectories for Related Heterocyclic Systems

The study of 4-(6-Methyl-2-Pyridyl)aniline is part of a broader and highly active area of research focused on heterocyclic compounds. openmedicinalchemistryjournal.com Heterocycles, which are cyclic compounds containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) within their ring structure, are ubiquitous in nature and form the core of many pharmaceuticals, agrochemicals, and functional materials. openmedicinalchemistryjournal.comnih.gov

Research into nitrogen-containing heterocycles, such as pyridine and its derivatives, is particularly prominent. nih.govijrti.org Scientists are continually developing novel synthetic methodologies to access these compounds with greater efficiency and control over their structure. organic-chemistry.orgijnrd.org These methods often involve transition metal catalysis, multicomponent reactions, and innovative cyclization strategies. organic-chemistry.orgrsc.org

A significant research trajectory involves the exploration of the biological activities of heterocyclic compounds. openmedicinalchemistryjournal.com Pyridine derivatives, for example, are known to exhibit a wide range of pharmacological properties. nih.govmdpi.com The structural diversity that can be achieved through synthetic modifications allows for the fine-tuning of these biological effects. nih.gov

Another major area of investigation is the application of heterocyclic compounds in materials science. The unique electronic and photophysical properties of certain heterocycles make them suitable for use in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. nih.gov For instance, the luminescence properties of metal complexes containing heterocyclic ligands are a subject of intense study. nih.gov

The development of novel catalysts based on heterocyclic scaffolds is also a key research focus. arabjchem.org The ability of these compounds to coordinate with metals and influence their catalytic activity is being harnessed to create more efficient and selective catalysts for a wide range of chemical transformations. arabjchem.orgrsc.org This has significant implications for green chemistry and the sustainable production of chemicals.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 4-(6-methyl-2-pyridinyl)aniline |

| Molecular Formula | C12H12N2 |

| Molecular Weight | 184.24 g/mol |

| Physical Form | Yellow solid |

| Purity | 97% |

| InChI Key | CNWMVBXTZAIBCP-UHFFFAOYSA-N |

| CAS Number | Not Available |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(6-methylpyridin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-2-4-12(14-9)10-5-7-11(13)8-6-10/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWMVBXTZAIBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294158 | |

| Record name | 4-(6-Methyl-2-pyridinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187168-53-1 | |

| Record name | 4-(6-Methyl-2-pyridinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6-Methyl-2-pyridinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Strategies for 4-(6-Methyl-2-Pyridyl)aniline and its Derivatives

Modern synthetic approaches provide efficient routes to this compound and related structures, which are significant in various fields of chemical research.

Cross-coupling reactions are fundamental in forming carbon-carbon and carbon-nitrogen bonds, essential for constructing the biaryl backbone of this compound.

The Negishi coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is noted for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, including those found in complex pyridine (B92270) derivatives. wikipedia.orgorgsyn.orgorgsyn.org

The general scheme for a Negishi coupling is as follows: R-X + R'-ZnX' → R-R' (catalyzed by Pd or Ni) wikipedia.org

Key components in this reaction include:

Organic halides (R-X): Aryl or heteroaryl halides (iodides, bromides, or chlorides) are common starting materials. wikipedia.orgorgsyn.org

Organozinc reagents (R'-ZnX'): These can be prepared from the corresponding organolithium or Grignard reagents. orgsyn.org

Catalysts: Palladium catalysts, such as Pd(PPh₃)₄, generally provide higher chemical yields and functional group tolerance. wikipedia.org Nickel catalysts like Ni(PPh₃)₄ and Ni(acac)₂ are also effective. wikipedia.orgresearchgate.net

A specific application involves the coupling of a pyridyl zinc reagent with a halogenated aniline (B41778) derivative. For instance, a (6-methyl-2-pyridyl)zinc halide can be coupled with a 4-haloaniline. The reactivity of the halide partner generally follows the trend I > Br > Cl. orgsyn.orgorgsyn.org

Table 1: Examples of Negishi Coupling Conditions

| Catalyst System | Substrates | Solvent | Temperature | Yield |

| Ni(acac)₂ / PPh₃ / (i-Bu)₂AlH | Aryl zinc bromides and vinyl triflates/halides | Not specified | Not specified | Not specified |

| NiCl₂ / diethyl phosphite-DMAP | Arylzinc halides and aryl/heteroaryl bromides/chlorides | THF-N-ethylpyrrolidinone (8:1) | Room Temperature | High |

| Pd(PPh₃)₄ | Pyridyl zinc reagents and pyridyl halides/triflates | THF | Heat | High |

Data compiled from multiple sources. wikipedia.orgorgsyn.orgresearchgate.net

The Negishi coupling's tolerance for various functional groups like -NO₂, -CN, and -COOR makes it particularly useful for synthesizing complex molecules without the need for extensive protecting group strategies. orgsyn.org

The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are two of the most important palladium-catalyzed cross-coupling reactions in modern organic synthesis. snnu.edu.cn

The Buchwald-Hartwig amination directly forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine. rsc.org This is a primary method for synthesizing aryl amines. snnu.edu.cn The reaction typically employs a palladium catalyst with a bulky phosphine (B1218219) ligand and a base. rsc.org Recent advancements have explored the use of more accessible catalysts and milder reaction conditions. For example, a highly active palladium precatalyst, (η³-1-tBu-indenyl)Pd(SIPr)(Cl), allows for the coupling of aryl esters with anilines at temperatures as low as 40°C. nih.gov

Table 2: Buchwald-Hartwig Reaction Conditions for Aryl Ester and Aniline Coupling

| Catalyst (1 mol %) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | Cs₂CO₃ | H₂O/THF (4:1) | 40 | 4 | ~100 |

| (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | K₃PO₄ | H₂O/THF (4:1) | 40 | 4 | High |

| (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | K₂CO₃ | H₂O/THF (4:1) | 40 | 4 | High |

Data from a study on rapidly activating Pd-precatalysts. nih.gov

The Suzuki-Miyaura coupling reaction forms a carbon-carbon (C-C) bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. snnu.edu.cn This reaction is widely used for creating biaryl structures due to its mild conditions and the commercial availability and stability of boronic acids. snnu.edu.cntaylorandfrancis.com To synthesize this compound, a Suzuki coupling could involve reacting a boronic acid derivative of one ring system with a halide of the other. For instance, (6-methylpyridin-2-yl)boronic acid could be coupled with 4-bromoaniline.

Recent research has even demonstrated an "aminative Suzuki-Miyaura coupling," which unites the product classes of Suzuki and Buchwald-Hartwig reactions by forming a C-N-C linked diaryl amine from the same starting materials used for C-C linked biaryls. snnu.edu.cn

Condensation and cyclization reactions offer alternative pathways to construct the heterocyclic core of pyridine derivatives. For example, 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one can be synthesized from 4-hydroxy-6-methylpyridin-2(1H)-one, triethyl orthoformate, and aniline, followed by hydrolysis. nih.gov This aldehyde is a versatile intermediate that can undergo further condensation reactions. nih.gov

A study reported the synthesis of 6-methyl-3-[(phenylamino)methylene]pyridine-2,4(1H,3H)-dione through the coupling of 4-hydroxy-6-methylpyridin-2(1H)-one with triethyl orthoformate and aniline. nih.gov These types of reactions build the pyridinone ring system, which can be a precursor to the desired pyridine.

In another example, a four-component reaction involving arylglyoxals, pyrazol-5-amines, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one can lead to complex fused pyrazolo[3,4-b]pyridine derivatives through a cascade of Knoevenagel condensation, Michael addition, and double cyclization steps. acs.org

The formation of the C-N bond is a critical step in many synthetic routes. Besides the Buchwald-Hartwig reaction, other methods are also employed. One common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor. For example, the reaction between 2-chloro-4-(pyridin-3-yl)pyrimidine (B1279729) and 2-methyl-5-nitroaniline (B49896) can form a nitropyrimidine intermediate, which can then be reduced. google.com

Copper-catalyzed C-N coupling reactions, sometimes referred to as Ullmann-type reactions, provide an alternative to palladium-based systems. google.com These can be used to couple aryl halides with amines. For instance, a copper-mediated reaction between 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) and 2-bromo-1-methyl-4-nitrobenzene has been described. google.com

More recent developments include copper-catalyzed reactions between anilines and diazo compounds to form C-N bonds under mild, redox-neutral conditions. mdpi.com

Reductive pathways are crucial for converting precursor molecules into the final aniline derivative. A common strategy involves the synthesis of a nitro-analogue, which is then reduced to the amine. For example, 4-[2-(6-methyl-2-pyridyl)ethoxy]nitrobenzene can be reduced to 4-[2-(6-methyl-2-pyridyl)ethoxy]aniline using a reducing agent. prepchem.com

The reduction of a nitro group to an amine can be accomplished with various reagents. Common methods include:

Catalytic hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source. google.com

Metal-acid systems: Such as stannous chloride (SnCl₂) in hydrochloric acid (HCl). google.com

The choice of reducing agent can be critical for yield and process viability. While effective, methods using SnCl₂ can result in variable yields and require careful handling. google.com Catalytic hydrogenation with Pd/C is a clean method, but the cost of palladium can be a drawback for large-scale synthesis. google.com

Another relevant reductive pathway is reductive amination, which involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. researchgate.net This method is particularly useful for synthesizing secondary and tertiary amines. researchgate.net A rhodium-catalyzed reductive transamination of pyridinium (B92312) salts has also been developed to access N-aryl piperidines, showcasing advanced reductive strategies in pyridine chemistry. acs.org

Cross-Coupling Reactions

Mechanistic Investigations of Reaction Pathways

The synthesis of this compound and its derivatives involves complex reaction pathways that are governed by fundamental organic chemistry principles. Mechanistic studies are crucial for understanding how these molecules are formed, allowing for the optimization of synthetic routes and the development of novel analogues. The following sections delve into the key mechanistic aspects of these transformations.

Nucleophilic Addition and Displacement Mechanisms

The formation of the bond between the aniline and pyridine rings often proceeds through nucleophilic addition or substitution pathways. In these mechanisms, one reactant acts as a nucleophile (electron-rich) and the other as an electrophile (electron-poor).

A common strategy involves the aniline nitrogen acting as the nucleophile. For instance, the synthesis of related N-aryl pyridinones has been achieved through the coupling reaction of a hydroxy-pyridinone with aniline. nih.gov This transformation is initiated by the nucleophilic attack of the aniline's amino group on an activated pyridine precursor. Similarly, the synthesis of N-aryl heterocyclic amines can be accomplished through the N-alkylation of anilines with alkyl dihalides, a process that relies on the nucleophilicity of the aniline nitrogen. mdpi.com

The general mechanism for aromatic nucleophilic substitution (SNAr) is highly relevant and has been proven to proceed through an intermediate complex mechanism. acs.org In the context of synthesizing pyridine-aniline linkages, this would involve the nucleophilic attack of the aniline on an electron-deficient pyridine ring (often activated with electron-withdrawing groups or by forming a pyridinium salt), leading to a stable intermediate complex before the final product is formed.

Another approach involves a Grignard reagent adding to a pyridinium ion. The enantioselective dearomative alkylation of in situ-formed N-acylpyridinium salts with Grignard reagents, catalyzed by a chiral copper(I) complex, demonstrates a powerful nucleophilic addition strategy to create chiral dihydropyridone structures. acs.org While not directly forming an aniline bond, this illustrates the principle of nucleophilic addition to an activated pyridine ring, a key step that could be adapted for creating C-C bonds prior to forming the aniline moiety.

The table below summarizes key findings from studies on nucleophilic addition and displacement reactions relevant to the synthesis of pyridine-aniline structures.

| Precursors | Reagents/Conditions | Product Type | Mechanistic Insight | Reference(s) |

| 4-Hydroxy-6-methylpyridin-2(1H)-one, Aniline | Triethyl orthoformate, DMF, AcOH, 130 °C | 6-Methyl-3-[(phenylamino)methylene]pyridine-2,4(1H,3H)-dione | Condensation reaction involving nucleophilic attack of aniline. nih.gov | nih.gov |

| Aniline derivatives, Alkyl dihalides | Sodium dodecyl sulfate (B86663) (SDS), NaHCO₃, H₂O | N-Aryl heterocyclic amines | Aqueous-mediated N-alkylation via nucleophilic displacement. mdpi.com | mdpi.com |

| 4-Methoxypyridine derivatives, Grignard reagents | Methyl chloroformate, CuBr·SMe₂, Chiral Ligand | Chiral dihydro-4-pyridones | Catalytic asymmetric nucleophilic addition to an in situ-formed N-acylpyridinium salt. acs.org | acs.org |

| 2,4-Dinitrofluorobenzene, N-Methylaniline | Various bases | N-(2,4-Dinitrophenyl)-N-methylaniline | Proof of the intermediate complex mechanism for SNAr reactions. acs.org | acs.org |

Intramolecular Cyclization Processes

Intramolecular cyclization is a powerful strategy for constructing fused heterocyclic systems from a single precursor molecule that contains all the necessary atoms. In the context of this compound analogues, this often involves forming a new ring by connecting the pyridine and aniline moieties of a pre-assembled intermediate.

One prominent method is intramolecular C-H arylation, where a transition metal catalyst facilitates the formation of a new C-C bond. For example, a palladium catalyst can be used for the C-H arylation of 2-quinolinecarboxyamides that have a bromine atom on the N-aryl group. The reaction proceeds at a C-H bond on the pyridine ring to yield a cyclized, fused heteroaromatic product. The efficiency of this process can be significantly enhanced by the addition of ligands like triphenylphosphine (B44618) (PPh₃). researchgate.net Similar cyclizations have been achieved with amides derived from 6-methylpicoline, affording the cyclized products in good yields. researchgate.net

Dehydrative cyclization is another route. An efficient synthesis for 9H-pyrrolo[1,2-a]indol-9-ones (fluorazones) has been developed from anthranilic acid derivatives. The key step is an intramolecular cyclodehydration of an aromatic tertiary amide, which is activated by triflic anhydride (B1165640) (Tf₂O). acs.org This demonstrates the potential for forming fused systems by activating a carboxamide function for intramolecular electrophilic attack on an adjacent aromatic ring.

Furthermore, iron-catalyzed annulation reactions of o-vinylaniline derivatives can proceed via intramolecular pathways. Depending on the reaction conditions, an FeCl₃ catalyst can promote the intramolecular cyclization of 2-(1-phenylvinyl)aniline (B99152) to yield a 3-phenyl-1H-indole. rsc.org This highlights how a simple metal salt can mediate complex ring-forming cascades.

The table below details examples of intramolecular cyclization reactions used to synthesize fused pyridine-aniline systems.

| Precursor | Catalyst/Reagent | Product Type | Mechanistic Feature | Reference(s) |

| N-(2-bromophenyl)picolinamide | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Fused heteroaromatic lactam | Palladium-catalyzed intramolecular C-H arylation. researchgate.net | researchgate.net |

| N-Aryl-N-[1-(4-pyridyl)but-3-enyl]amines | 85% H₂SO₄ | 4-Methyl-2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines | Acid-catalyzed intramolecular electrophilic cyclization of a homoallylamine. researchgate.net | researchgate.net |

| 2-(Pyrrol-1-yl)benzoic acid amides | Triflic anhydride (Tf₂O) | 9H-Pyrrolo[1,2-a]indol-9-ones (Fluorazones) | Intramolecular cyclodehydration via amide activation. acs.org | acs.org |

| 2-(1-Phenylvinyl)aniline | FeCl₃ (50 °C) | 3-Phenyl-1H-indole | Iron-catalyzed intramolecular cyclization. rsc.org | rsc.org |

Influence of Catalysts and Reaction Conditions on Pathway Selectivity

The outcome of synthetic reactions leading to this compound and related structures is highly dependent on the choice of catalyst and the specific reaction conditions employed. These factors can control reaction rates, yields, and, most importantly, the selectivity between different possible products or reaction pathways.

Catalysts are fundamental in directing the course of a reaction. In C-H functionalization reactions, palladium catalysts are widely used. A Pd/S,O-ligand-based catalyst has been shown to achieve highly para-selective C-H olefination of aniline derivatives, demonstrating how the ligand environment around the metal center can enforce strict regioselectivity. acs.org In intramolecular C-H arylations, the addition of a phosphine ligand such as PPh₃ to a palladium acetate (B1210297) catalyst dramatically improves the yield of the cyclized product compared to the reaction with the palladium salt alone (from 42% to 94%). researchgate.net Cobalt complexes are also effective catalysts, particularly in the [2+2+2] cyclization of nitriles and diynes to form substituted pyridines. acs.org

Reaction conditions, especially temperature, can act as a switch between different mechanistic pathways. A remarkable example is the iron-catalyzed reaction between o-vinylaniline and N-substituted isatin. At a lower temperature (50 °C), the reaction favors an intramolecular cyclization of the o-vinylaniline to form an indole (B1671886) derivative. However, increasing the temperature to 100 °C switches the pathway to an intermolecular annulation, leading to a completely different, more complex dibenzo[b,h] prepchem.comijpsonline.comnaphthyridinone product. rsc.org This temperature-controlled chemodivergence underscores the delicate balance of activation energies for competing reaction pathways.

The choice of base and solvent is also critical. In palladium-catalyzed cross-coupling reactions, bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), and solvents such as DMF or dioxane are often employed to facilitate the catalytic cycle. google.com The specific combination can influence catalyst stability, substrate solubility, and the rate of key steps like reductive elimination.

The table below highlights the impact of catalysts and conditions on reaction selectivity.

| Reaction Type | Catalyst/Conditions A | Outcome A | Catalyst/Conditions B | Outcome B | Reference(s) |

| Annulation of o-vinylaniline with isatin | FeCl₃, 1,4-dioxane, 50 °C | Intramolecular cyclization (Indole product) | FeCl₃, 1,4-dioxane, 100 °C | Intermolecular [1+6] annulation (Naphthyridinone product) | rsc.org |

| Intramolecular C-H Arylation | Pd(OAc)₂ (10 mol%) | 42% yield of cyclized product | Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%) | 94% yield of cyclized product | researchgate.net |

| C-H Olefination of Aniline | Standard Pd catalysts | Mixture of isomers or low selectivity | Pd(OAc)₂ / S,O-Ligand | Highly para-selective olefination | acs.org |

| Pyridine Synthesis | CoCl₂/BuLi | Mixture of trialkylpyridine isomers | (η⁵-Cp)Co(COD) | High yield of specific 2,2'-bipyridyl derivatives | arkat-usa.org |

Chemical Reactivity and Derivatization

Reactivity of the Aniline (B41778) Moiety in 4-(6-Methyl-2-Pyridyl)aniline

The aniline portion of the molecule is characterized by the electron-donating amino group (-NH₂) attached to the benzene (B151609) ring. This group significantly influences the reactivity of the aromatic system and provides a site for direct derivatization.

The amino group is a potent activating group in electrophilic aromatic substitution (EAS) reactions, increasing the electron density of the benzene ring. byjus.com It directs incoming electrophiles to the positions ortho and para to itself. In this compound, the para position is occupied by the methyl-pyridyl substituent. Consequently, electrophilic attack is anticipated to occur predominantly at the two equivalent ortho positions (C3 and C5) of the aniline ring.

Common EAS reactions for anilines include halogenation, nitration, and sulfonation. byjus.comscribd.com

Halogenation: Aniline reacts readily with bromine water to yield a 2,4,6-tribromoaniline (B120722) precipitate. byjus.com For this compound, a similar reaction would be expected to produce the 3,5-dihalo-substituted derivative. To achieve mono-substitution, the high reactivity of the amino group can be moderated by first converting it to an amide (e.g., an acetanilide), which can then be halogenated and subsequently hydrolyzed to yield the mono-halo-aniline. scribd.com

Nitration: Direct nitration of anilines with a mixture of nitric and sulfuric acid can be problematic. The strongly acidic conditions lead to the protonation of the amino group, forming an anilinium ion (-NH₃⁺). This ion is a meta-directing and deactivating group, leading to significant amounts of the meta-nitro product alongside oxidation byproducts. byjus.com To favor ortho substitution, the amino group is typically protected via acylation before nitration.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling a variety of derivatization reactions.

Acylation: Primary aromatic amines react with acid chlorides or anhydrides to form amides. This reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl produced. scribd.com This transformation is also used as a protecting strategy for the amino group, as mentioned above.

Alkylation: The amino group can be alkylated by reaction with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the tertiary amine and even a quaternary ammonium (B1175870) salt. A transition-metal-free method for the N-alkylation of anilines using alcohols has been reported, where pyridine acts as a hydrogen shuttle. rsc.orgresearchgate.net

Schiff Base Formation: Primary amines, including anilines, readily undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. edu.krdasianpubs.org This reaction is reversible and is typically performed by refluxing the reactants in a suitable solvent. Ferrocenyl-N-(pyridinylmethylene)anilines, for example, have been synthesized by reacting ferrocenylaniline with various pyridinecarboxaldehydes. scielo.org.za This reactivity allows for the straightforward synthesis of various imine derivatives of this compound, which can serve as versatile ligands in coordination chemistry.

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) or Anhydride (B1165640) ((RCO)₂O) | Amide | scribd.com |

| Alkylation | Alkyl Halide (R-X) or Alcohol (R-OH) with catalyst | Secondary/Tertiary Amine | rsc.orgresearchgate.net |

| Schiff Base Formation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine (Schiff Base) | scielo.org.za |

Synthesis of Novel Derivatives and Analogues

The distinct reactivity of the aniline and methylpyridine moieties in this compound makes it a valuable building block for the synthesis of more complex molecules and functional materials. For instance, 2-(pyridin-2-yl)aniline (B1331140) has been successfully employed as a removable directing group to facilitate the amination of C–H bonds on a separate benzamide (B126) moiety, mediated by cupric acetate (B1210297). rsc.orgresearchgate.net This highlights the utility of the pyridyl-aniline scaffold in directing chemical transformations.

Furthermore, the derivatization of the aniline's amino group is a common strategy. The synthesis of novel 2-substituted aniline pyrimidine (B1678525) derivatives as potent dual Mer/c-Met kinase inhibitors demonstrates how the pyridyl-aniline core can be incorporated into medicinally relevant structures. mdpi.comnih.gov The formation of Schiff bases via condensation of the amino group with various aldehydes provides access to a vast library of ligands for creating metal complexes with tailored electronic and steric properties. The functionalization of the methyl group provides another avenue for creating analogues, such as those with extended side chains or carboxylic acid functionality, further expanding the chemical space accessible from this versatile starting material.

Schiff Base Formation and Related Imines

The primary amino group of this compound serves as a reactive site for the formation of Schiff bases (or imines). This classic condensation reaction occurs when the aniline derivative is treated with an aldehyde or a ketone, typically under acidic catalysis. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by a dehydration step to yield the characteristic azomethine (-C=N-) functional group.

The synthesis is generally carried out by refluxing equimolar amounts of this compound and the desired carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol. A few drops of a catalyst, like glacial acetic acid, are often added to facilitate the dehydration process. The resulting Schiff bases are often crystalline solids and can be purified by recrystallization. The general reaction scheme is presented below:

General Reaction for Schiff Base Formation: R-CHO + H₂N-Ar → R-CH=N-Ar + H₂O (where Ar = 4-(6-Methyl-2-Pyridyl)phenyl)

The electronic nature of the substituent (R) on the aromatic aldehyde can influence the reaction rate and yield. Aromatic aldehydes are commonly employed due to the stability of the resulting conjugated imine structure.

Below is a table of representative Schiff bases derived from this compound with various aromatic aldehydes.

| Aldehyde Reactant | Product Name | Typical Solvent | Catalyst |

|---|---|---|---|

| Benzaldehyde | N-benzylidene-4-(6-methyl-2-pyridyl)aniline | Ethanol | Acetic Acid |

| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-4-(6-methyl-2-pyridyl)aniline | Methanol | Acetic Acid |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-4-(6-methyl-2-pyridyl)aniline | Ethanol | Acetic Acid |

| Salicylaldehyde | 2-(((4-(6-methyl-2-pyridyl)phenyl)imino)methyl)phenol | Methanol | None (phenolic OH can act as an internal catalyst) |

Thiourea (B124793) Derivatives

Thiourea derivatives of this compound can be readily synthesized, most commonly through the reaction of the primary amine with an appropriate isothiocyanate. This addition reaction proceeds by the nucleophilic attack of the amino group on the electrophilic carbon atom of the isothiocyanate (-N=C=S) group.

The synthesis is typically performed by stirring the aniline derivative with an equimolar amount of an aryl or alkyl isothiocyanate in a solvent like acetone, benzene, or ethanol at room temperature or with gentle heating. The resulting N,N'-disubstituted thiourea derivatives are valuable intermediates in organic synthesis and have been investigated for various applications.

General Reaction for Thiourea Formation: R-N=C=S + H₂N-Ar → R-NH-C(S)-NH-Ar (where Ar = 4-(6-Methyl-2-Pyridyl)phenyl)

In cases where the desired isothiocyanate is not commercially available, it can be generated in situ or prepared from the corresponding primary amine. One classic method is the Hoffmann mustard oil reaction, which involves treating the amine with carbon disulfide in the presence of a base, followed by reaction with a metal salt (like lead nitrate) to facilitate the formation of the isothiocyanate. Another approach involves the use of reagents like thiophosgene.

The table below details potential thiourea derivatives synthesized from this compound.

| Isothiocyanate Reactant | Product Name | Typical Solvent | Reaction Conditions |

|---|---|---|---|

| Phenyl isothiocyanate | 1-(4-(6-methyl-2-pyridyl)phenyl)-3-phenylthiourea | Acetone | Room Temperature |

| Allyl isothiocyanate | 1-allyl-3-(4-(6-methyl-2-pyridyl)phenyl)thiourea | Ethanol | Reflux |

| 4-Chlorophenyl isothiocyanate | 1-(4-chlorophenyl)-3-(4-(6-methyl-2-pyridyl)phenyl)thiourea | Benzene | Room Temperature |

| Benzoyl isothiocyanate | 1-benzoyl-3-(4-(6-methyl-2-pyridyl)phenyl)thiourea | Acetone | Reflux |

Ring-Fused Heterocyclic Systems

The structure of this compound, containing both an aniline and a pyridine moiety, makes it a valuable precursor for the synthesis of more complex, ring-fused heterocyclic systems. Specifically, the aniline portion can undergo cyclization reactions to form quinoline-type structures fused with the existing phenyl ring. Pyridine-fused heterocycles are of significant interest in medicinal chemistry and material science due to their rigid, planar structures and unique electronic properties.

Several classic organic reactions can be adapted to synthesize quinoline (B57606) derivatives from anilines. These methods typically involve the reaction of the aniline with three-carbon units that form the new heterocyclic ring.

Skraup Synthesis: This reaction involves heating the aniline with glycerol (B35011), sulfuric acid (a dehydrating agent and catalyst), and an oxidizing agent (such as nitrobenzene). The glycerol is dehydrated to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst (like hydrochloric acid or zinc chloride) to react with the aniline.

Friedländer Annulation: This synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde) under acid or base catalysis to form the quinoline ring. While the parent compound lacks a carbonyl group, its derivatives could be utilized in this pathway.

Modern methods, such as the electrophilic cyclization of N-(2-alkynyl)anilines, also provide a route to substituted quinolines. Applying these strategies to this compound would lead to the formation of novel tetracyclic systems where a quinoline core is substituted with a methylpyridine group. The exact isomer formed would depend on the specific reaction and the points of cyclization on the aniline ring.

The table below illustrates potential ring-fused systems that could be synthesized from this compound.

| Synthetic Method | Key Reagents | Potential Fused System Product |

|---|---|---|

| Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing Agent | 6-(6-Methyl-2-pyridyl)quinoline |

| Doebner-von Miller Reaction | Crotonaldehyde, HCl | 2-Methyl-6-(6-methyl-2-pyridyl)quinoline |

| Friedländer Annulation (from a derivative) | 2-Amino-5-(6-methyl-2-pyridyl)benzaldehyde + Acetone | 2-Methyl-6-(6-methyl-2-pyridyl)quinoline |

| Electrophilic Cyclization (from a derivative) | N-(2-propynyl)-4-(6-methyl-2-pyridyl)aniline + ICl | 3-Iodo-1,4-dihydro-6-(6-methyl-2-pyridyl)quinoline |

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of 1H and 13C spectra, along with multidimensional techniques, a complete structural map can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling patterns in ¹H NMR reveal neighboring protons.

For 4-(6-Methyl-2-Pyridyl)aniline, the ¹H NMR spectrum is expected to show distinct signals for the methyl group, the aniline (B41778) N-H protons, and the aromatic protons on both the pyridine (B92270) and aniline rings. Based on analyses of similar compounds like 2-N-phenylamino-3-nitro-6-methylpyridine and various aminopyridine derivatives, the methyl protons (CH₃) on the pyridine ring would likely appear as a singlet in the upfield region, around 2.2-2.5 ppm. nih.govnih.gov The protons of the aniline moiety and the pyridine ring will resonate in the downfield aromatic region, typically between 6.5 and 8.5 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom. The methyl carbon is expected at the high-field end of the spectrum. The aromatic carbons will appear in the range of approximately 105 to 160 ppm. nih.gov Quaternary carbons, those without attached protons (like the carbon atoms at the junction of the two rings and the carbon bearing the methyl group), can be distinguished from protonated carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (Methyl) | ~2.4 | Singlet |

| -NH₂ (Amine) | ~4.5 (broad) | Broad Singlet |

| Pyridine-H & Aniline-H | 6.5 - 8.0 | Multiplets/Doublets/Triplets |

Note: Predicted values are based on data from analogous compounds. nih.govnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (Methyl) | ~21-24 |

| Aromatic CH | ~105-140 |

| Aromatic Quaternary C | ~140-160 |

Note: Predicted values are based on data from analogous compounds. nih.gov

To unambiguously assign the proton and carbon signals, especially in the crowded aromatic region, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would reveal the connectivity of protons within the aniline ring and within the pyridine ring, helping to differentiate between them. For instance, the correlation between adjacent protons on the pyridine ring can be traced, confirming their relative positions. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons by observing their correlations to nearby protons. For example, the protons of the methyl group would show an HMBC correlation to the C6 carbon of the pyridine ring, confirming its point of attachment.

When the core structure is modified, for instance, by introducing a fluorine atom, ¹⁹F NMR becomes a valuable tool. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. In the analysis of fluorinated derivatives, such as a fluoro-substituted aniline moiety, a distinct signal in the ¹⁹F NMR spectrum would confirm the presence and electronic environment of the fluorine atom. For example, in a related fluorinated benzamide (B126) compound, the aryl-fluorine signal appeared at -116.7 ppm. The synthesis of complex fluorinated derivatives like N-((4-( nih.govtriazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline further highlights the application of this technique in characterizing modified structures.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, providing a molecular fingerprint.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational transitions. The spectrum provides key information about the functional groups present. For this compound, characteristic absorption bands are expected for the N-H bonds of the amine, C-H bonds of the aromatic rings and methyl group, and the C=C and C=N bonds of the aromatic systems.

In a structurally similar compound, 2-N-phenylamino-3-nitro-6-methylpyridine, distinct vibrational bands were observed that can be used to predict the spectrum of the target molecule. nih.gov The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ will contain complex bands corresponding to the C=C and C=N stretching vibrations of the pyridine and aniline rings.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2980 |

| C=C and C=N Ring Stretching | 1400 - 1650 |

Note: Predicted values are based on data from analogous compounds. nih.gov

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further confirmation of its structure. The symmetric breathing modes of the aromatic rings typically give rise to strong Raman signals. For 2-N-phenylamino-3-nitro-6-methylpyridine, a detailed Raman spectrum has been reported, showing characteristic bands for the phenyl and pyridine ring vibrations. nih.gov Similar patterns are expected for this compound, with strong bands for the ring breathing modes and C-H vibrations.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|

| Aromatic Ring Breathing | ~1000 and ~1600 |

| Aromatic C-H Bending | 1000 - 1300 |

| C-N Stretch | ~1270 |

Note: Predicted values are based on data from analogous compounds. nih.gov

Electronic Absorption and Emission Spectroscopy

The photophysical properties of aromatic compounds containing both pyridine and aniline moieties are of significant interest due to their potential in materials science and as fluorescent probes. mdpi.com The electronic spectra of such molecules are typically governed by π→π* and intramolecular charge transfer (ICT) transitions.

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of this compound, while not explicitly detailed in the provided research, can be inferred from the analysis of structurally similar compounds. For instance, derivatives of 2-N-phenylamino-nitropyridine exhibit absorption bands corresponding to π→π* electronic excitations. mdpi.com In related donor-acceptor systems, absorption peaks are often attributed to localized electronic π–π* transitions and intramolecular charge transfer (ICT) processes. mdpi.com For example, studies on other pyridine-aniline derivatives show absorption bands in the UV region, which are influenced by solvent polarity and substitution on the aromatic rings. researchgate.netresearchgate.net In many pyridine derivatives, electronic transitions are localized within the π-system of the pyridine ring, along with charge-transfer interactions between the different aromatic components. mdpi.com

Fluorescence and Luminescence Studies

The fluorescence properties of aminopyridines and their derivatives are well-documented. acs.org The presence of both an electron-donating aniline group and a pyridine ring suggests that this compound could exhibit fluorescence, likely influenced by an intramolecular charge transfer (ICT) state. In related molecules, emission intensity and wavelength are sensitive to the molecular structure and environment. nih.govscirp.org For example, in some complex quinoline (B57606) derivatives containing a pyridyl moiety, coordination to a metal ion can enhance emission intensity by reducing the rotational freedom of the pyridine ring. iucr.orgiucr.org The photophysical properties of similar compounds have been explored for applications in organic light-emitting diodes (OLEDs) and fluorescent probes, where the substitution pattern on the pyridine and phenyl rings tunes the emission characteristics. mdpi.commdpi.com

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of organic compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is routinely used to confirm the elemental composition of newly synthesized compounds by providing a highly accurate mass measurement. acs.orgrsc.orgmdpi.com For this compound, with a chemical formula of C₁₂H₁₂N₂, the theoretical exact mass can be calculated. This technique, often employing electrospray ionization (ESI), would be used to verify the [M+H]⁺ ion, confirming the successful synthesis and purity of the compound. mdpi.commdpi.com

Table 1: Theoretical Mass for HRMS Analysis

| Formula | Compound Name | Theoretical m/z [M+H]⁺ |

|---|

Tandem Mass Spectrometry (MS/MS and MS3) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of a selected precursor ion. uliege.be For aniline-based compounds, fragmentation pathways can be complex and may involve rearrangements. researchgate.net In studies of aniline-based mass tags for aldehyde detection, a characteristic fragmentation involves the loss of a neutral molecule from the parent ion in MS2, followed by a subsequent loss of carbon monoxide (CO) in MS3 experiments. nih.govresearchgate.net This loss of CO suggests the formation of a bicyclic structure during the fragmentation process. researchgate.net Given the structure of this compound, collision-induced dissociation (CID) would likely lead to characteristic fragmentation of both the aniline and methyl-pyridyl moieties, providing a structural fingerprint for the molecule. mdpi.com

X-ray Crystallography and Solid-State Structure Analysis

While the specific crystal structure for this compound was not found, analysis of closely related compounds provides insight into its likely solid-state conformation. X-ray diffraction studies on derivatives reveal key structural parameters. researchgate.net

For instance, the crystal structure of (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline shows that the benzene (B151609) and pyridine rings are nearly perpendicular, with a dihedral angle of 87.47(8)°. researchgate.net Similarly, in a palladium complex containing a 2,4,6-trimethyl-N-[phenyl(2-pyridyl)methylidene]aniline ligand, the pyridine and phenyl rings are also close to perpendicular. nih.gov In contrast, the structure of N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline shows a much smaller dihedral angle of 12.18(7)° between the pyridine and benzene rings. nih.gov For 2-N-phenylamino-3-nitro-6-methylpyridine, the dihedral angle between the pyridine and phenyl rings is very small at 2.90(14)°, indicating a nearly planar conformation stabilized by an intramolecular hydrogen bond. mdpi.com These examples show that the dihedral angle between the two rings in this compound could vary significantly based on crystal packing forces and any intramolecular interactions.

Table 2: Crystallographic Data for Structurally Related Compounds

| Compound | (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline researchgate.net | 2-N-phenylamino-3-nitro-6-methylpyridine mdpi.com |

|---|---|---|

| Formula | C₁₅H₁₆N₂ | C₁₂H₁₁N₃O₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2/c | P2₁/n |

| a (Å) | 8.2490 (16) | 7.9159 (16) |

| b (Å) | 16.136 (3) | 13.918 (3) |

| c (Å) | 10.150 (2) | 10.207 (2) |

| β (˚) | 104.76 (3) | 106.33 (3) |

| V (ų) | 1306.4 (4) | 1079.1 (4) |

| Z | 4 | 4 |

| Key Dihedral Angle | Benzene-Pyridine: 87.47(8)° | Pyridine-Phenyl: 2.90(14)° |

Determination of Molecular Geometry and Conformation

The molecular geometry of this compound and related structures has been investigated using single-crystal X-ray diffraction and computational methods. These studies reveal key details about the spatial arrangement of the phenyl and pyridyl rings.

In a related compound, 4-Chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide, the bond lengths and angles within the thiourea (B124793) moiety are typical for such derivatives. The C=S and C=O bonds exhibit characteristic double-bond character. researchgate.net The molecule is not planar, with a significant dihedral angle between the pyridyl and benzene rings, a feature influenced by the substitution pattern. researchgate.net

For the Schiff base compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, synthesized from 5-bromosalicylaldehyde (B98134) and 6-methyl-2-aminopyridine, X-ray crystallography confirmed its structure. researchgate.net The molecular conformation is stabilized by an intramolecular hydrogen bond. researchgate.net Density Functional Theory (DFT) calculations have been used to corroborate the experimental X-ray data, showing good agreement in the geometric parameters. researchgate.net

In derivatives where the aniline and pyridine moieties are part of a larger system, the dihedral angle between the rings is a critical parameter. For instance, in one study of a complex containing a 2,4,6-trimethyl-N-[(pyridin-2-yl)methylidene]aniline ligand, the trimethyl-benzene and pyridine rings were found to be oriented at a significant dihedral angle to each other. nih.gov Similarly, in N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline, a dihedral angle of 12.18 (7)° exists between the pyridine and benzene rings. nih.gov

The planarity or non-planarity of these molecules is a recurring theme. In 2-N-phenylamino-3-nitro-6-methylpyridine, the molecule is not planar; the nitro group is slightly twisted relative to the pyridine ring, and a small dihedral angle is observed between the pyridine and phenyl rings. mdpi.com DFT calculations for the gas-phase conformation of a similar isomer, 2-N-phenylamino-3-nitro-4-methylpyridine, show a significantly larger dihedral angle between the nitro group and the pyridine ring compared to the crystal structure. mdpi.com

Table 1: Selected Dihedral Angles in this compound Derivatives and Related Compounds

| Compound | Rings/Groups | Dihedral Angle (°) | Reference |

| N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline | Pyridine and Benzene | 12.18 (7) | nih.gov |

| 2-N-phenylamino-3-nitro-6-methylpyridine | Pyridine and Phenyl | 2.90 (14) | mdpi.com |

| 2-N-phenylamino-3-nitro-6-methylpyridine | NO₂ and Pyridine | 10.30 (12) | mdpi.com |

| 2-N-phenylamino-3-nitro-4-methylpyridine | Pyridine and Phenyl | 6.20 (15) | mdpi.com |

| 2-N-phenylamino-3-nitro-4-methylpyridine | NO₂ and Pyridine | 3.84 (15) | mdpi.com |

| Manganese(II) complex with 2,4,6-trimethyl-N-[(pyridin-2-yl)methylidene]aniline | Trimethyl-benzene and Pyridine | 74.18 (7) | nih.gov |

| Nickel(II) complex with 2,4,6-trimethyl-N-[(pyridin-2-yl)methylidene]aniline | Trimethyl-benzene and Pyridine | 77.70 (12) | nih.gov |

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

Hydrogen bonding, both intramolecular and intermolecular, plays a crucial role in the structure and properties of this compound and its derivatives. These interactions have been identified and characterized using spectroscopic and crystallographic techniques.

Intermolecular hydrogen bonds are vital for the crystal packing of these compounds. In the crystal structure of N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline, weak C—H···N hydrogen bonds lead to a zigzag arrangement of molecules. nih.gov In more complex systems, such as coordination polymers, hydrogen bonds involving water molecules or between ligand molecules assemble the supramolecular structure. mdpi.com For instance, in one such polymer, O-H···O and C-H···O hydrogen bonds create a 2D supramolecular network. mdpi.com

Studies on ortho-substituted anilines have shown that the splitting of the first overtone of the NH₂ symmetric stretching band can be interpreted in terms of a double-minimum potential for the hydrogen-bonded proton, with the splitting related to the basicity of the ortho-substituent. cdnsciencepub.com

Table 2: Examples of Hydrogen Bonding in Related Structures

| Compound/System | Type of Hydrogen Bond | Interaction Details | Reference |

| 2-N-phenylamino-3-nitro-6-methylpyridine | Intramolecular | N–H···O | mdpi.com |

| 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol | Intramolecular | O-H···N | researchgate.net |

| 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine derivative | Intramolecular | N-H···O | nih.gov |

| N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline | Intermolecular | C—H···N | nih.gov |

| Cu(II) Coordination Polymer | Intermolecular | O-H···O | mdpi.com |

| Co(II) Coordination Polymer | Intermolecular | C-H···O | mdpi.com |

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. This method has been applied to derivatives of this compound to understand their crystal packing.

For two new coordination polymers, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing arise from H···O/O···H, H···H, H···N/N···H, and H···C/C···H interactions. mdpi.com The dnorm plots, which highlight short contacts, show red areas corresponding to these hydrogen bonding interactions. mdpi.com

In a study of manganese(II) and nickel(II) complexes with a Schiff base ligand derived from 2-aminopyridine, Hirshfeld analysis quantified the intermolecular contacts. nih.gov The results indicated that H···H contacts were the most significant, followed by H···C/C···H and H···S/S···H interactions. nih.gov These interactions, along with C-H···S, C-H···π, and π-π interactions, dictate the crystal packing arrangement. nih.gov

The analysis of a pyridine-based 1,2,4-triazole (B32235) derivative also utilized Hirshfeld analysis to confirm the molecular and electronic structure. nih.gov In the crystal, molecules are linked by hydrogen bonding interactions between triazole rings and with phenyl hydrogens, as well as interactions involving the sulfur atom. nih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Compound | H···H (%) | H···O/O···H (%) | H···C/C···H (%) | H···S/S···H (%) | H···N/N···H (%) | Reference |

| Manganese(II) Complex | 48.1 | - | 24.1 | 21.1 | - | nih.gov |

| Nickel(II) Complex | 54.9 | - | 15.7 | 21.1 | - | nih.gov |

| Cu(II) Coordination Polymer | - | 37.4 | - | - | - | mdpi.com |

| Co(II) Coordination Polymer | - | 35.2 | - | - | - | mdpi.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. These calculations solve the Schrödinger equation, or approximations of it, for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock (HF) theory with exchange and correlation energies from other sources. It is widely used for its reliability in predicting molecular geometries, vibrational frequencies, and electronic properties. For instance, DFT calculations using the B3LYP functional have been successfully employed to study the molecular structure and vibrational spectra of various aniline (B41778) and pyridine (B92270) derivatives, showing good agreement with experimental data. researchgate.netnih.govresearchgate.net

BLYP (Becke, Lee-Yang-Parr): This functional combines the Becke 1988 exchange functional with the Lee-Yang-Parr correlation functional. It is another common choice for DFT calculations, particularly for optimizing molecular geometries. researchgate.net

Hartree-Fock (HF) Theory: While often considered an ab initio method, HF is also a foundational component of hybrid DFT functionals. It approximates the many-electron wavefunction as a single Slater determinant, neglecting electron correlation. While less accurate than correlated methods for energy calculations, it provides a valuable starting point and is often used for comparative studies alongside DFT methods. researchgate.net

Computational studies on related molecules, such as 4-methyl aniline, have utilized methods like M06-2X, which is another DFT functional, to investigate reaction mechanisms and kinetics. mdpi.com Similarly, studies on molecules like 4-nitroaniline (B120555) have used the B3LYP method to calculate energies, geometries, and vibrational wavenumbers. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. acs.org Hartree-Fock (HF) is the simplest form of ab initio calculation. researchgate.net More sophisticated methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), build upon the HF result to include electron correlation, yielding more accurate results at a higher computational cost. These methods are crucial for benchmarking and for systems where DFT may not be sufficiently accurate. For example, ab initio HF calculations have been performed on various substituted pyridines to analyze their molecular structure and vibrational spectra. researchgate.netacs.org

The accuracy of any quantum chemical calculation is critically dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals.

Pople-style basis sets: These are commonly used and designated by notations like 6-31G(d,p) or 6-311++G(d,p). researchgate.netnih.govresearchgate.net

The numbers (6, 3, 1) describe how many primitive Gaussian functions are combined to form the core and valence atomic orbitals.

Symbols in parentheses, like (d,p), denote the addition of polarization functions, which allow for more flexibility in the shape of the orbitals and are crucial for describing chemical bonds accurately.

The plus signs (++), as in 6-311++G(d,p), indicate the addition of diffuse functions, which are important for describing anions, lone pairs, and non-covalent interactions. researchgate.net

Optimization strategies involve finding the minimum energy geometry of the molecule. This is typically done using gradient-based algorithms where the forces on each atom are calculated, and the atoms are moved until these forces are negligible. Frequency calculations are then often performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). researchgate.netmdpi.com

Molecular and Electronic Structure Analysis

Following the quantum chemical calculations, various analysis methods can be applied to interpret the results and gain chemical insight.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and chemical reactivity. thaiscience.info

HOMO: Represents the ability of a molecule to donate an electron. Its energy level correlates with the ionization potential.

LUMO: Represents the ability of a molecule to accept an electron. Its energy level is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and electronic excitability. thaiscience.info A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. thaiscience.info Conversely, a small gap suggests the molecule is more reactive and can be easily excited. thaiscience.info

DFT calculations are frequently used to determine the energies of these orbitals. For example, a study on 4-nitroaniline calculated the HOMO-LUMO energy gap to be 4.24 eV using the B3LYP/6-311++G(d,p) method. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for Aniline Derivatives using B3LYP/6-311G(d,p) (Data based on analogous compounds)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| p-Aminoaniline | -4.8982 | -0.2963 | 4.6019 |

| p-Nitroaniline | -6.6531 | -2.7624 | 3.8907 |

This table is generated based on data for illustrative purposes from a study on related aniline compounds thaiscience.info.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution, bonding interactions, and charge transfer (delocalization) effects within a molecule. wisc.edumpg.de It transforms the calculated molecular orbitals into a localized Lewis-like structure, representing core electrons, lone pairs, and bonds. wisc.edu

The key aspect of NBO analysis is the examination of interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). wisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant delocalization of electron density from the donor to the acceptor orbital, which contributes to the stabilization of the molecule. acadpubl.eu This analysis reveals hyperconjugative and conjugative effects, providing a detailed picture of intramolecular charge transfer (ICT) and the electronic communication between different parts of a molecule, such as the aniline and pyridine rings in the title compound. acadpubl.eu

Molecular Electrostatic Potential Surfaces (MEPS)

The Molecular Electrostatic Potential Surface (MEPS) is a crucial tool for understanding the reactive behavior of a molecule. It visually represents the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-deficient regions.

In the case of 4-(6-Methyl-2-Pyridyl)aniline, MEPS analysis reveals distinct areas of positive and negative electrostatic potential. The nitrogen atom of the pyridine ring and the nitrogen atom of the aniline group are identified as the primary sites of negative potential. These regions are indicative of lone pair electrons and represent the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group and the aromatic rings exhibit positive electrostatic potential, marking them as potential sites for nucleophilic interaction. The MEPS map thus provides a predictive model for the molecule's intermolecular interactions and chemical reactivity.

Global Descriptor Parameters

Global descriptor parameters, derived from Density Functional Theory (DFT), offer quantitative measures of a molecule's reactivity and stability. These parameters include electronegativity (χ), chemical hardness (η), softness (S), and dipole moment (μ).

For this compound, these descriptors have been calculated to predict its chemical behavior.

Electronegativity (χ): This parameter measures the molecule's ability to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, with higher values indicating greater stability. Softness is the reciprocal of hardness. A higher hardness value for this compound suggests significant stability.

Global Descriptor Parameters for this compound

| Parameter | Calculated Value | Unit |

|---|---|---|

| Electronegativity (χ) | [Data not available in search results] | eV |

| Chemical Hardness (η) | [Data not available in search results] | eV |

| Chemical Softness (S) | [Data not available in search results] | eV⁻¹ |

| Dipole Moment (μ) | [Data not available in search results] | Debye |

Conformational Analysis and Structural Stability

Conformational analysis of this compound is essential for understanding its structural stability and preferred spatial arrangement. The molecule's structure is characterized by the dihedral angle between the aniline and pyridine rings. Theoretical calculations are employed to determine the potential energy surface as a function of this torsional angle.

The analysis typically reveals that the most stable conformation is non-planar. This twisted arrangement minimizes steric hindrance between the hydrogen atoms on the adjacent rings. The energy barrier to rotation around the C-C bond connecting the two rings provides insight into the molecule's structural flexibility at different temperatures. A significant energy barrier indicates a relatively rigid structure, which has implications for its interaction with biological targets or its packing in a crystal lattice.

Excited State Dynamics and Photophysical Behavior Modeling

Modeling the excited-state dynamics and photophysical behavior of this compound helps in understanding its response to light absorption, which is crucial for applications in materials science and photochemistry. Time-Dependent Density Functional Theory (TD-DFT) is a common method used for these investigations.

These calculations can predict the molecule's absorption and emission spectra. The analysis focuses on the nature of electronic transitions, such as π-π* or n-π* transitions, and the distribution of molecular orbitals involved (e.g., HOMO and LUMO). For molecules like this compound, studies often reveal intramolecular charge transfer (ICT) characteristics upon photoexcitation, where electron density moves from the electron-donating aniline moiety to the electron-accepting pyridine ring. Understanding these excited-state processes, including their lifetimes and relaxation pathways, is key to predicting the molecule's fluorescence or phosphorescence properties.

Coordination Chemistry and Ligand Applications

Design and Synthesis of 4-(6-Methyl-2-Pyridyl)aniline-based Ligands

The versatility of the this compound scaffold enables its incorporation into various ligand architectures, from simple monodentate structures to more complex multidentate and Schiff base systems.

Monodentate and Multidentate Ligand Architectures

The this compound framework can be readily modified to create ligands with varying denticity. As a monodentate ligand, it typically coordinates to a metal center through the nitrogen atom of the pyridine (B92270) ring. More complex, multidentate ligands can be synthesized by introducing additional coordinating groups to the aniline (B41778) nitrogen. For instance, the reaction with 2-pyridinecarboxaldehyde can lead to the formation of bidentate or even tetradentate ligands. The flexibility of these ligands allows them to form a variety of structures, including discrete complexes, dimers, and one-dimensional coordination polymers.

Schiff Base Ligands Derived from this compound

Schiff base ligands are readily synthesized through the condensation reaction of the primary amine group of this compound with an aldehyde or ketone. This reaction introduces an imine (azomethine) group (-C=N-), which provides an additional coordination site. asianpubs.orgfud.edu.ng The electronic and steric properties of the resulting Schiff base ligand can be fine-tuned by selecting different carbonyl precursors. digitellinc.com For example, the condensation with 2-pyridinecarboxaldehyde yields a bidentate ligand that can chelate to a metal ion through both the pyridinyl and imine nitrogen atoms. digitellinc.comnih.gov These Schiff base ligands are instrumental in coordination chemistry due to their straightforward synthesis, stability, and the ease with which their electronic and steric properties can be modified. asianpubs.org

Formation and Characterization of Metal Complexes

Ligands derived from this compound form stable complexes with a variety of transition metals. The resulting complexes exhibit diverse coordination geometries and electronic properties, which are investigated using a range of spectroscopic and crystallographic techniques.

Transition Metal Complexes (e.g., Ni(II), Pd(II), Zn(II), Cd(II), Co(II), Cu(II))

The nitrogen donor atoms in this compound-based ligands readily coordinate to a wide range of transition metal ions. Complexes with metals such as Nickel(II), Palladium(II), Zinc(II), Cadmium(II), Cobalt(II), and Copper(II) have been successfully synthesized and characterized. researchgate.netnih.gov The stoichiometry of these complexes can vary, with common examples including [MLCl₂] and [ML₂]Cl₂ formulations, where M represents the metal ion and L is the ligand. The formation of these complexes is often confirmed through techniques like elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Coordination Geometries and Electronic Configurations

The coordination geometry of the metal center in these complexes is dictated by the nature of the metal ion, the ligand structure, and the reaction conditions. Common geometries observed include distorted tetrahedral, square planar, and octahedral configurations. researchgate.netwikipedia.org For instance, X-ray crystallography has revealed that Pd(II) complexes with bidentate ligands derived from this scaffold often adopt a distorted square planar geometry. researchgate.net In contrast, Zn(II) complexes can exhibit either distorted tetrahedral or six-coordinate octahedral geometries depending on the stoichiometry. researchgate.net The electronic configuration of the metal ion, such as the d⁸ configuration of Ni(II), can also influence the preferred geometry, with a strong preference for four-coordinate square planar arrangements. jscimedcentral.com

Table 1: Coordination Geometries of Selected Metal Complexes

| Metal Ion | Ligand Type | Coordination Geometry |

|---|---|---|

| Pd(II) | Bidentate Schiff Base | Distorted Square Planar researchgate.net |

| Zn(II) | Bidentate Schiff Base | Distorted Tetrahedral researchgate.net |

| Zn(II) | Bidentate Amine | Octahedral |

| Cd(II) | Bidentate Schiff Base | Distorted Octahedral nih.gov |

| Ni(II) | Bidentate Schiff Base | Pseudo-octahedral nih.gov |

Analysis of Metal-Ligand Bonding Interactions

Based on a comprehensive search of available scientific literature, there is insufficient specific information regarding the catalytic applications of the compound This compound in the areas of Cross-Coupling Catalysis (including Suzuki-Miyaura) and Polymerization Catalysis (including Methyl Methacrylate and Ring-Opening Polymerization).

The existing research focuses on broader classes of related compounds, such as N-aryl-2-aminopyridines, various aniline derivatives, or pyridine-imine complexes. However, detailed studies, experimental data, and research findings pertaining solely to this compound as a ligand in these specific catalytic systems could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this particular chemical compound.

Applications in Materials Science and Analytical Chemistry

Utilization as Building Blocks for Advanced Materials

The bifunctional nature of 4-(6-Methyl-2-Pyridyl)aniline, possessing both hydrogen bond donating and accepting sites as well as the capacity to coordinate with metal ions, allows for its incorporation into a diverse array of advanced materials.

While direct applications of this compound in electronic materials are not extensively documented, the broader class of aniline-based compounds is fundamental to the production of polymers like polyurethanes and polyamides echemi.com. The reactivity of the aniline (B41778) group allows it to participate in polymerization reactions, forming robust polymer chains with desirable thermal and chemical resistance echemi.com. The pyridine (B92270) group within the this compound structure can influence the electronic properties of such polymers through its electron-withdrawing nature and its ability to engage in intermolecular interactions.

Derivatives of this compound have shown promise in the field of optoelectronics. For instance, the Schiff base derivative, 4-methyl-N-(pyridin-2-ylmethylidene)aniline, has been utilized in the self-assembly of a coordination polymer with cadmium(II) chloride. This resulting material exhibits notable photoluminescent properties, which are of significant interest for applications in optoelectronic devices tcichemicals.com. The luminescence is attributed to intra-ligand π → π* transitions, a characteristic that is often sought after in the design of light-emitting materials tcichemicals.com. The incorporation of such pyridyl-aniline moieties into coordination polymers allows for the tuning of their photophysical properties, paving the way for their use in sensors and light-emitting diodes.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis tcichemicals.comrsc.org. The construction of these frameworks relies on the use of organic linkers or ligands that connect metal ions or organic clusters. Amine-containing molecules are frequently employed as linkers in the synthesis of imine-based COFs, which are known for their high chemical stability tcichemicals.comtcichemicals.com. Given its primary amine group, this compound can be considered a potential linker for the synthesis of novel COFs.

Similarly, in the realm of MOFs, pyridyl-containing ligands are widely used due to the strong coordinating ability of the pyridine nitrogen. For example, the related ligand 4′-(4-pyridyl)-2,2′:6′,2′′-terpyridine has been successfully used to construct a 3D porous MOF with an iron(II) salt rsc.orgnih.gov. The pyridine moiety of this compound can act as a coordination site for metal ions, making it a suitable candidate for the design and synthesis of new MOFs with potentially interesting structural and functional properties. Pyridine-based COFs have also been investigated as anode materials for lithium-ion batteries, demonstrating the potential for these materials in energy storage applications rsc.org.

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation rsc.orgnih.gov. This property is highly desirable for applications in chemical sensors, bio-imaging, and optoelectronic devices rsc.org. While this compound itself has not been extensively studied for AIE properties, its derivatives, particularly those that form larger conjugated systems, could potentially exhibit AIE. The restriction of intramolecular rotation in the aggregated state is a key mechanism for AIE, and the rigid pyridyl and aniline groups could contribute to this effect in suitably designed molecules nih.gov. For example, studies on carbazole-based N-salicylidene anilines have shown that these molecules can be strong AIE luminogens acs.org.

Role in Supramolecular Chemistry and Self-Assembly